molecular formula C12H13NO4 B8415951 4-(N-(2-formylphenyl)carbamoyl)butanoic acid

4-(N-(2-formylphenyl)carbamoyl)butanoic acid

Cat. No. B8415951
M. Wt: 235.24 g/mol
InChI Key: UTLBGFWHVOBVPC-UHFFFAOYSA-N
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Patent
US06492364B1

Procedure details

2-aminobenzaldehyde (2.87 g) and glutaric anhydride (3.26 g) were dissolved in benzene (60 ml) and the mixture was heated to reflux for 10.5 hours. Benzene was removed and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1- ethyl acetate) to obtain 5.12 g of 4-(N-(2-formylphenyl)carbamoyl)butanoic acid. Yield: 93%.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:10]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12][CH2:11]1>C1C=CC=CC=1>[CH:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[NH:1][C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:17])=[O:5]

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
3.26 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10.5 hours
Duration
10.5 h
CUSTOM
Type
CUSTOM
Details
Benzene was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1- ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=CC=C1)NC(=O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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